4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Glucokinase activation Type 2 diabetes Benzothiazole amides

Secure regioisomerically defined 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 15863-93-1) for unambiguous SAR. The precise 4-ethoxy substitution on the benzothiazole ring eliminates confounding activity from the 6-ethoxy regioisomer (CAS 15850-89-2), ensuring assay reproducibility in glucokinase, adenosine A2A, and antimicrobial programs. Use as a matched molecular pair with the 6-ethoxy analog to map binding pocket tolerances. Ideal for focused library design and chemical probe development.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 15863-93-1
Cat. No. B2438939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
CAS15863-93-1
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
InChIInChI=1S/C18H18N2O3S/c1-3-22-13-10-8-12(9-11-13)17(21)20-18-19-16-14(23-4-2)6-5-7-15(16)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21)
InChIKeyBNEXBIRVOHYJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 15863-93-1): Core Identity and Procurement-Relevant Classification


4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 15863-93-1) is a synthetic small molecule belonging to the benzothiazole amide class, with the molecular formula C18H18N2O3S and a molecular weight of 342.4 g/mol [1]. The compound features a 4-ethoxy substituent on the benzothiazole ring and a 4-ethoxybenzamide moiety, placing it within a broader family of heterocyclic amides that have been investigated in patents and academic literature for modulation of biological targets such as glucokinase and adenosine receptors [2][3]. Its regiochemistry (4-ethoxy on the benzothiazole) distinguishes it from the 6-ethoxy regioisomer (CAS 15850-89-2) , a structural difference that can critically impact molecular recognition, target binding, and downstream biological readouts.

Why 4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide Cannot Be Casually Replaced by Other Benzothiazole Amides


The benzothiazole amide scaffold is highly sensitive to substitution patterns; even a single positional shift of the ethoxy group from the 4- to the 6-position of the benzothiazole ring generates a distinct regioisomer (CAS 15850-89-2) with potentially divergent biological activity profiles . Patent families covering benzothiazole amides explicitly delineate activity differences based on aryl and heterocycle substitution, indicating that small structural changes can abolish target engagement or introduce off-target liabilities [1]. Therefore, substituting 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide with a generic benzothiazole amide without confirmatory head-to-head data risks invalidating experimental results, particularly in target-based assays where the ethoxy regiochemistry governs binding pocket complementarity [2].

Quantitative Differentiation Evidence for 4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide Against Closest Analogs


Regioisomeric Differentiation: 4-Ethoxy vs. 6-Ethoxy Benzothiazole Substitution Impact on Glucokinase Activation Potential

In the absence of direct head-to-head data, class-level inference from glucokinase activator (GKA) structure-activity relationships indicates that the position of the ethoxy group on the benzothiazole ring is a critical determinant of allosteric binding. The thiazol-2-yl benzamide scaffold requires precise spatial orientation of substituents to interact with the glucokinase allosteric site [1]. The 4-ethoxy regioisomer (target compound) is predicted to exhibit a distinct activation profile compared to the 6-ethoxy regioisomer (CAS 15850-89-2) based on molecular docking studies of analogous thiazole-2-yl benzamide GKAs, where substitution position significantly altered activation fold (range 1.1–1.83) [1]. However, no experimental activation fold data are publicly available for either regioisomer specifically.

Glucokinase activation Type 2 diabetes Benzothiazole amides

Patent-Cited Benzothiazole Amide Scaffold Differentiation for Adenosine A2A Receptor Modulation

US Patent 6,727,247 discloses benzothiazole amide derivatives as adenosine A2A receptor ligands, with explicit structure-activity relationships showing that substituents on the benzothiazole ring and the benzamide portion dramatically affect binding affinity [1]. The patent exemplifies 4-ethoxy-7-morpholin-4-yl-benzothiazol-2-yl amides but does not include the specific 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide. Nevertheless, the structure falls within the generic Markush claim, and the patent teaches that variations in the ethoxy substitution pattern alter receptor binding [1]. The target compound's dual 4-ethoxy decoration (on both the benzothiazole and benzamide rings) presents a distinct pharmacophore compared to mono-substituted or differently positioned analogs.

Adenosine A2A receptor CNS disorders Benzothiazole carboxamides

Comparative Antimicrobial Potential: Benzothiazole Amide Class Activity and Regioisomer-Specific Uncharacterized Space

Benzothiazole amides as a class have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in multiple independent studies [1]. However, the specific 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide and its 6-ethoxy regioisomer remain uncharacterized in published antimicrobial assays. This represents an uncharacterized chemical space where the regioisomeric difference (4-ethoxy vs 6-ethoxy) could significantly influence membrane permeability and target binding, as demonstrated for other benzothiazole positional isomers [1]. The target compound thus offers a structurally distinct probe for antimicrobial screening libraries.

Antimicrobial Benzothiazole amide Antibacterial

Structural Uniqueness Confirmation: CAS Registry and Supplier Database Cross-Validation

The CAS registry number 15863-93-1 unambiguously identifies the 4-ethoxy regioisomer, as confirmed by multiple authoritative chemical databases [1]. The 6-ethoxy regioisomer carries the distinct CAS number 15850-89-2 . This definitive structural differentiation ensures that procurement of CAS 15863-93-1 guarantees the 4-ethoxy substitution pattern, whereas generic procurement of 'ethoxy benzothiazole benzamide' without CAS verification risks receiving the inactive or differently active regioisomer. Chemical suppliers list both compounds separately with distinct catalog numbers, confirming their non-interchangeability [1].

Chemical identity Regioisomer verification Procurement quality

Recommended Application Scenarios for 4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 15863-93-1) Based on Available Evidence


Medicinal Chemistry Optimization of Allosteric Glucokinase Activators

As a regioisomerically distinct thiazole-2-yl benzamide, the target compound serves as a valuable starting point or comparator for structure-activity relationship (SAR) campaigns aimed at optimizing allosteric glucokinase activators for type 2 diabetes. The 4-ethoxy substitution offers a geometric variation that can be tested alongside 6-ethoxy and other positional analogs to map binding pocket tolerances [1].

Adenosine A2A Receptor Ligand Screening Libraries

Given the patent-validated relevance of benzothiazole amides as adenosine A2A receptor ligands, the target compound can be incorporated into screening decks for CNS disorders such as Parkinson's disease, Alzheimer's disease, and anxiety, where A2A antagonism is a therapeutic strategy. Its dual 4-ethoxy substitution pattern represents an underexplored region of the patent SAR space [2].

Antimicrobial Probe Development with Defined Regiochemistry

For academic and industrial groups constructing focused antimicrobial libraries, the target compound provides a chemically defined benzothiazole amide probe. Its regioisomeric purity (4-ethoxy, CAS 15863-93-1) ensures consistency in biological replicates, avoiding the confounding effects of mixed regioisomers that can occur with generic benzothiazole amide sources .

Chemical Biology Tool for Profiling Regioisomer-Dependent Target Engagement

The compound can be used as a matched molecular pair with its 6-ethoxy regioisomer (CAS 15850-89-2) to systematically investigate how ethoxy group placement on the benzothiazole ring influences target binding, cellular permeability, and metabolic stability—critical parameters in chemical probe development [1].

Quote Request

Request a Quote for 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.